ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE
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Overview
Description
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique molecular structure, which includes an ethyl ester group, an acetyloxy group, and a benzamido group attached to a benzoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is known for its efficiency and eco-friendliness.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE can be compared with other similar compounds, such as:
Ethyl 2-substituted 5-iodobenzoate: Used in aminocarbonylation reactions to produce various derivatives.
Ethyl 2-acetyloxybenzoate: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(2-acetyloxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-4-6-10-15(13)19-17(21)14-9-5-7-11-16(14)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZPMCMOOURRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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